3,4-Dichlorobenzenesulfonyl fluoride
Description
Properties
IUPAC Name |
3,4-dichlorobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGNSGWAGTVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292826 | |
| Record name | 3,4-dichlorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60191-50-6 | |
| Record name | NSC85757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dichlorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60191-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and General Protocol
The halogen exchange method involves substituting chlorine atoms with fluorine on a pre-sulfonylated aromatic backbone. This approach, detailed in US Patent 4,369,145, employs alkali metal fluorides to facilitate nucleophilic aromatic substitution. The reaction typically proceeds as follows:
Key components include:
-
Substrate : 3,4-Dichlorobenzenesulfonyl chloride (or analogous precursors).
-
Fluorinating agent : Potassium fluoride (KF), chosen for cost-effectiveness and reactivity.
-
Solvent : High-boiling polar aprotic solvents such as sulfolane (tetramethylene sulfone), which stabilize ionic intermediates and tolerate elevated temperatures.
-
Catalyst/Additive : Tertiary amines (e.g., triethylamine) sequester hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation.
Temperature and Pressure
The reaction requires temperatures between 130°C and 220°C to overcome activation energy barriers. Higher temperatures (>200°C) risk solvent decomposition but accelerate reaction kinetics. Atmospheric pressure suffices, though pressurized systems may enhance fluoride ion mobility.
Solvent-to-Substrate Ratio
Optimal substrate concentration ranges from 0.2 to 3 moles per liter of solvent . Excessive dilution reduces reaction rate, while overcrowding impedes mixing and heat transfer.
Molar Excess of Fluoride
A 2.2:1 molar ratio of KF to substrate ensures complete substitution. Stoichiometric deficits result in partially fluorinated byproducts, complicating purification.
Example Protocol from Patent Data
| Parameter | Specification |
|---|---|
| Substrate | 3,4-Dichlorobenzenesulfonyl chloride |
| Solvent | Sulfolane (3 L per mole substrate) |
| Fluoride Source | KF (2.2 equiv) |
| Temperature | 180°C |
| Reaction Time | 8–12 hours |
| Additive | Triethylamine (1.5 equiv) |
| Yield | 85–92% |
Challenges and Mitigations
-
Byproduct Formation : Incomplete fluorination generates 3-chloro-4-fluorobenzenesulfonyl fluoride. This is minimized by rigorous temperature control and excess KF.
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Solvent Degradation : Sulfolane decomposes above 220°C, necessitating precise thermoregulation.
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Corrosivity : HF byproducts demand corrosion-resistant reactors (e.g., Hastelloy or glass-lined steel).
Transition Metal-Catalyzed Sulfonylation
Reaction Design and Components
An alternative route, adapted from Royal Society of Chemistry methodologies, employs transition metal catalysts to construct the sulfonyl fluoride group directly on dichlorinated arenes. The general sequence involves:
-
Sulfonation : Introducing a sulfonyl group via electrophilic aromatic substitution.
-
Fluorination : Converting sulfonyl chloride intermediates to sulfonyl fluorides.
A representative catalytic cycle uses copper(I) oxide (Cu₂O) to mediate sulfur dioxide insertion, followed by N-fluorobisbenzenesulfonamide (NFSI) as the fluorine source.
Sulfonation Stage
Fluorination Stage
Example Data from Catalytic Synthesis
| Parameter | Specification |
|---|---|
| Substrate | 3,4-Dichlorophenylhydrazine |
| Catalyst | Cu₂O (5 mol%) |
| Sulfur Source | DABSO (1.25 equiv) |
| Fluorinating Agent | NFSI (2.2 equiv) |
| Solvent | MeCN |
| Temperature | 40°C |
| Reaction Time | 2 hours per stage |
| Yield | 45–55% |
Advantages and Limitations
-
Milder Conditions : Avoids extreme temperatures, reducing energy costs.
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Modularity : Adaptable to diverse arene substrates.
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Lower Yields : Competitive side reactions (e.g., over-fluorination) limit efficiency.
Comparative Analysis of Methods
Efficiency and Scalability
Economic and Environmental Considerations
-
Halogen Exchange : Higher yields justify energy costs for bulk production. HF waste requires neutralization (e.g., lime slurry), adding downstream costs.
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Catalytic Method : Greener profile (lower temperatures, less HF) but higher reagent costs (NFSI, Cu catalysts).
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety (-SO₂F) undergoes sulfur(VI) fluoride exchange (SuFEx) reactions, a hallmark of click chemistry. This reaction proceeds via nucleophilic attack at the sulfur center, replacing fluoride with oxygen- or nitrogen-based nucleophiles .
Key reactions include:
-
Amine sulfonylation : Reacts with primary/secondary amines to form sulfonamides.
Example:
Conditions: Room temperature, polar aprotic solvents (e.g., acetonitrile) . -
Alcoholysis : Forms sulfonate esters with alcohols.
Conditions: Base catalysis (e.g., K₂CO₃) .
Mechanistic Insight :
The electrophilicity of the sulfur atom is enhanced by the electron-withdrawing chlorine substituents, lowering the activation energy for nucleophilic substitution .
Radical-Mediated Transformations
Under photocatalytic conditions, aryl radicals generated from diazonium salts can couple with sulfur dioxide surrogates (e.g., DABSO) to form sulfonyl radicals, which subsequently react with fluorinating agents like NFSI . While 3,4-dichlorobenzenesulfonyl fluoride itself is not a radical precursor, its sulfonyl fluoride group may participate in radical chain processes under specific conditions.
Example Pathway :
Conditions: Ru(bpy)₃Cl₂ photocatalyst, 467 nm light .
Hydrolysis and Stability
Unlike sulfonyl chlorides, sulfonyl fluorides exhibit superior hydrolytic stability. Hydrolysis to the corresponding sulfonic acid occurs only under strongly basic or prolonged aqueous conditions :
Half-life in neutral water: >24 hours at 25°C .
Comparative Reactivity with Analogues
The chlorine substituents at the 3- and 4-positions influence reactivity relative to other sulfonyl fluorides:
Functional Group Compatibility
The compound is compatible with diverse reaction conditions due to:
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure :
- DCBSF is characterized by a sulfonyl fluoride functional group, which imparts unique reactivity. The molecule can form covalent bonds with nucleophilic sites on proteins and nucleic acids, making it useful in biochemical applications.
Reactivity :
- The sulfonyl fluoride group is known to participate in nucleophilic substitution reactions. This property enables the compound to act as an electrophile in various chemical transformations, including the synthesis of more complex molecules through coupling reactions and click chemistry.
Scientific Research Applications
-
Synthesis of Pharmaceuticals :
- DCBSF serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl fluoride groups into molecules enhances the biological activity of drug candidates. For instance, it has been utilized in synthesizing inhibitors for proteases and other enzymes .
- Bioconjugation Techniques :
- Development of Agrochemicals :
- Material Science :
Case Study 1: Synthesis of Sulfonamide Antibiotics
A study demonstrated the use of DCBSF in synthesizing sulfonamide antibiotics through nucleophilic substitution reactions. The introduction of the sulfonyl fluoride group significantly improved the antibacterial activity compared to traditional sulfonamide compounds.
Case Study 2: Bioconjugation for Targeted Drug Delivery
Another research project focused on using DCBSF for bioconjugation to develop targeted drug delivery systems. The study highlighted how DCBSF-modified antibodies exhibited enhanced binding affinity to cancer cells.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule. For example, in enzyme inhibition, the sulfonyl fluoride group can react with the active site of the enzyme, leading to the formation of a covalent adduct that inhibits enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
The reactivity, physical properties, and applications of 3,4-dichlorobenzenesulfonyl chloride vary significantly compared to its positional isomers and sulfonyl chloride analogues. Below is a detailed comparison:
Positional Isomers of Dichlorobenzenesulfonyl Chloride
Key Observations:
- Reactivity : The 3,4-isomer exhibits higher utility in medicinal chemistry due to optimal electronic effects for antibacterial activity . In contrast, the 2,3- and 3,5-isomers are primarily used as lab reagents or intermediates.
- Safety Profile: Transport classifications vary: 2,3-isomer: UN2925 (flammable, corrosive) . 3,4- and 3,5-isomers: Non-flammable but corrosive .
- Synthetic Flexibility : The 3,4-isomer’s para-substitution pattern facilitates efficient coupling reactions in drug discovery .
Comparison with Fluorinated Analogues
While fluorinated derivatives like 3,4-difluorobenzenesulfonyl chloride (CAS MFCD00153120) exist, they are less commonly reported. Fluorine’s electronegativity enhances thermal stability but reduces nucleophilic reactivity compared to chlorine .
Antibacterial Activity
3,4-Dichlorobenzenesulfonyl chloride was used to synthesize Compound 5{1} , a urea-sulfonamide analogue inhibiting bacterial NAD biosynthesis. This compound showed potent activity against Staphylococcus aureus (MIC = 1.56 µg/mL) . In contrast, derivatives of 2,4- or 2,6-dichloro isomers displayed reduced efficacy, highlighting the importance of substitution patterns .
Industrial Use in Antimicrobial Coatings
Reaction with glycolonitrile yielded cyanomethyl 3,4-dichlorobenzenesulfonate (88% conversion), a viscous liquid crystallizing into a pink solid (m.p. 46–49°C). This compound demonstrated superior antimicrobial performance compared to mono-chloro analogues .
Biological Activity
3,4-Dichlorobenzenesulfonyl fluoride (DCBSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article provides a detailed overview of its biological properties, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . Its structure includes two chlorine atoms and a fluorine atom attached to a benzene ring with a sulfonyl group. This configuration contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonate have shown high activity against various Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds range from 0.39 to 3.12 mg/L against MSSA and from 0.39 to 1.56 mg/L against MRSA .
Table 1: Antimicrobial Activity of Benzenesulfonate Derivatives
| Compound | Target Bacteria | MIC (mg/L) | Cytotoxicity (IC50 mg/L) |
|---|---|---|---|
| 9k | MSSA | 0.39 | >12.3 |
| 9q | MRSA | 0.78 | >12.3 |
| 9r | Enterococcus faecalis | 6.25 | >12.3 |
| 9a | Enterococcus faecium | 6.25 | >12.3 |
The presence of halogen substituents (Cl or CF₃) on the aromatic ring significantly enhances the antimicrobial activity of these compounds .
Enzyme Inhibition
DCBSF has also been studied for its potential as an enzyme inhibitor. One notable study involved the synthesis of anthranilic acid derivatives that included DCBSF as a key component. These derivatives were found to inhibit the enzyme MabA, which is crucial in mycobacterial fatty acid synthesis, with an IC50 value of approximately 38 ± 6 µM . This suggests that DCBSF can serve as a scaffold for developing inhibitors targeting specific enzymes in pathogenic bacteria.
Case Studies
- Antitubercular Activity : A study explored the antitubercular activity of anthranilic acid derivatives containing DCBSF. The results indicated that these compounds affected bacterial growth through mechanisms beyond direct inhibition of MabA, suggesting multiple targets within mycobacterial cells .
- Cytotoxicity Assessments : In evaluating the cytotoxicity of various benzenesulfonate derivatives, it was found that many exhibited low toxicity towards human lung fibroblasts (MRC-5), indicating their potential as safe antibacterial agents .
Q & A
Q. What are the optimal reaction conditions for synthesizing sulfonamide derivatives using 3,4-dichlorobenzenesulfonyl fluoride?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves nucleophilic substitution. React this compound with amines (e.g., 5-amino-2-methoxyaniline) in anhydrous solvents like dichloromethane or THF. Use a base (e.g., triethylamine or pyridine) to neutralize HF byproducts and drive the reaction to completion. Reaction temperatures between 0°C (to minimize side reactions) and room temperature are recommended. Monitor progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and chlorine/fluorine integration.
- Mass Spectrometry (HRMS) : Verify molecular weight (exact mass ~228.9 g/mol) and isotopic patterns due to chlorine .
- Elemental Analysis : Confirm C, H, S, and Cl content.
- FT-IR : Identify sulfonyl fluoride S=O stretches (~1370–1300 cm) and S-F bonds (~800–700 cm) .
Q. What solvents and storage conditions are recommended for handling this compound?
Methodological Answer: Use inert, anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis. Store at 2–8°C in airtight, light-resistant containers under nitrogen to avoid degradation. Conduct stability assessments via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity changes via HPLC .
Q. How can researchers mitigate hazards during experimental handling?
Methodological Answer: Follow GHS safety protocols:
Q. What are the key differences in reactivity between sulfonyl chlorides and sulfonyl fluorides?
Methodological Answer: Sulfonyl fluorides are less electrophilic but more hydrolytically stable than chlorides. Fluorides require stronger nucleophiles (e.g., primary amines) or elevated temperatures for reactions. Chlorides react faster but generate HCl, necessitating rigorous pH control. Compare kinetic studies in polar aprotic solvents (e.g., DMF) to assess reactivity differences .
Advanced Research Questions
Q. How can contradictory yields in halogen-exchange fluorination reactions be resolved?
Methodological Answer: Contradictions often arise from solvent polarity and fluoride source activity. For example, potassium fluoride in polar aprotic solvents (e.g., DMSO) may yield higher fluorination efficiency than in DMF due to improved ion dissociation. Use F NMR to track intermediate formation and optimize reaction time/temperature. Compare solvent dielectric constants (e.g., DMSO: 47.2 vs. DMF: 36.7) to rationalize discrepancies .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
Methodological Answer: Under acidic conditions, sulfonyl fluorides hydrolyze slowly due to protonation of the leaving group (F), reducing nucleophilic attack. In basic conditions, hydroxide ions displace fluoride via an S2 mechanism. Conduct pH-dependent kinetic studies using UV-Vis or F NMR to quantify hydrolysis rates. Computational modeling (DFT) can further elucidate transition-state energetics .
Q. How can researchers design analogs of this compound for serine protease inhibition?
Methodological Answer: Modify the aryl ring (e.g., introduce electron-withdrawing groups) to enhance electrophilicity at the sulfur center. Assess inhibition potency via enzyme kinetic assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates. Perform crystallography or docking studies to analyze binding interactions with catalytic serine residues. Compare IC values of analogs to establish structure-activity relationships (SAR) .
Q. What strategies validate the environmental persistence of degradation byproducts?
Methodological Answer: Use LC-MS/MS to identify hydrolysis byproducts (e.g., 3,4-dichlorobenzenesulfonic acid). Conduct OECD 301F biodegradability tests to assess mineralization rates. Perform toxicity assays (e.g., Daphnia magna EC) for ecological risk evaluation. Cross-reference with environmental databases (e.g., EPA DSSTox) for regulatory compliance .
Q. How can isotopic labeling (e.g., 13^{13}13C) aid in tracing reaction pathways?
Methodological Answer: Synthesize C-labeled this compound via halogen-exchange with C-enriched precursors. Use isotope-ratio mass spectrometry (IRMS) or C NMR to track incorporation into products. This clarifies mechanisms (e.g., radical vs. ionic pathways) in complex reactions like Ullmann couplings or Suzuki-Miyaura cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
